molecular formula C6H4BrF2N B13022622 4-(Bromomethyl)-2,5-difluoropyridine

4-(Bromomethyl)-2,5-difluoropyridine

Cat. No.: B13022622
M. Wt: 208.00 g/mol
InChI Key: RHJUHVZYYIKMIK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,5-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromomethyl and difluoro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,5-difluoropyridine typically involves the bromination of 2,5-difluoropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,5-difluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of 4-(formyl)-2,5-difluoropyridine or 4-(carboxyl)-2,5-difluoropyridine.

    Reduction: Formation of 4-methyl-2,5-difluoropyridine.

Scientific Research Applications

4-(Bromomethyl)-2,5-difluoropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,5-difluoropyridine is unique due to the combination of bromomethyl and difluoro substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing fluorine atoms and a reactive bromomethyl group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H4BrF2N

Molecular Weight

208.00 g/mol

IUPAC Name

4-(bromomethyl)-2,5-difluoropyridine

InChI

InChI=1S/C6H4BrF2N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2

InChI Key

RHJUHVZYYIKMIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)F)CBr

Origin of Product

United States

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